molecular formula C15H17NO B3172758 4-(2,5-Dimethylphenoxy)-3-methylaniline CAS No. 946741-87-3

4-(2,5-Dimethylphenoxy)-3-methylaniline

Cat. No.: B3172758
CAS No.: 946741-87-3
M. Wt: 227.3 g/mol
InChI Key: PVAYSAXAFVZLCY-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an aniline moiety substituted with a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenoxy)-3-methylaniline typically involves the following steps:

    Formation of 2,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The 2,5-dimethylphenol is then reacted with 3-chloroaniline in the presence of a base like sodium hydride to form the desired ether linkage, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, due to the presence of the phenoxy and aniline groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or sulfonyl derivatives.

Scientific Research Applications

4-(2,5-Dimethylphenoxy)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups allow it to bind to active sites or receptor pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • 4-(2,5-Dimethylphenoxy)-2-methylaniline
  • 4-(2,5-Dimethylphenoxy)-4-methylaniline
  • 4-(2,5-Dimethylphenoxy)-3-ethylaniline

Comparison: 4-(2,5-Dimethylphenoxy)-3-methylaniline is unique due to the specific positioning of the methyl group on the aniline moiety, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological or material properties, making it a valuable target for further research and development.

Properties

IUPAC Name

4-(2,5-dimethylphenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-4-5-11(2)15(8-10)17-14-7-6-13(16)9-12(14)3/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAYSAXAFVZLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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